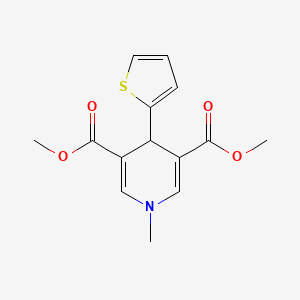

dimethyl 1-methyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions of various pyridinio derivatives with dimethyl acetylenedicarboxylate under specific conditions. For example, dimethyl 4-thia-1-azatetracyclo derivatives, which share a similar structural motif, are prepared through reactions in chloroform or benzene at room or elevated temperatures, yielding moderate yields (Kakehi et al., 1994). Another method involves the preparation of 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides reacting with dimethyl acetylenedicarboxylate to form novel compounds under varying conditions (Ando et al., 1992).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using physical and spectral analysis, including X-ray diffraction techniques. The structures are often confirmed through mechanistic considerations and spectral inspections, providing insight into the complex arrangements and interactions within these molecules (Kakehi et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including thermolysis and Diels-Alder reactions, leading to the formation of different derivatives with distinct chemical properties. For example, the thermolysis of 4-thia-1-azatetracyclo derivatives in xylene yields dimethyl phthalate and corresponding thiazole derivatives in good yields (Kakehi et al., 1994). The Diels-Alder reaction of 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides with dimethyl acetylenedicarboxylate produces various novel compounds depending on the reaction conditions and substituents (Ando et al., 1992).

Applications De Recherche Scientifique

New Heterocyclic Compound Synthesis

Various research studies have utilized dimethyl acetylenedicarboxylate to synthesize new heterocycles, showing the versatility of this reagent in organic synthesis. For example, reactions with 1-pyridinio(thiocarbonyl)methylides and 2-isoquinolinio(thiocarbonyl)methylides yield new dimethyl 10aH-pyrido[1,2-d][1,4]thiazepine-1,2-dicarboxylate derivatives and corresponding dimethyl 6aH-pyrido[1,2-d]thieno[2′,3′-b][1,4]thiazepine-5,6-dicarboxylates, confirmed by X-ray analyses (A. Kakehi, S. Ito, J. Hakui, 1993).

Antileukemic Activity

Studies on dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate derivatives and their reduction products have demonstrated modest in vivo antileukemia activity, indicating potential pharmaceutical applications. Some diesters exhibited significant activity against P-388 leukemia in vivo, suggesting these compounds' relevance in developing new antileukemic treatments (W. Anderson, P. Corey, 1977).

Synthetic Methodologies

The synthesis of dimethyl heterocyclic-o-dicarboxylates using dimethyl acetylenedicarboxylate highlights the importance of this reagent in preparing key intermediates for various heterocyclic compounds, further emphasizing its role in the development of novel synthetic methodologies (Y. Tominaga, K. Ueda, 2005).

Thiazolo[3,2-a]pyridine Derivatives

The low-temperature reaction with 3-formylchromones results in the synthesis of thiazolo[3,2-a]pyridine derivatives, showcasing another application of dimethyl acetylenedicarboxylate in heterocyclic compound synthesis. This process involves unusual rearrangements and yields compounds that could have interesting biological activities (Michael A. Terzidis et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

dimethyl 1-methyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-15-7-9(13(16)18-2)12(11-5-4-6-20-11)10(8-15)14(17)19-3/h4-8,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUJTPRHVHYDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)